molecular formula C24H39P B1366389 Butyldi-1-adamantylphosphine CAS No. 321921-71-5

Butyldi-1-adamantylphosphine

Cat. No.: B1366389
CAS No.: 321921-71-5
M. Wt: 358.5 g/mol
InChI Key: HTJWUNNIRKDDIV-UHFFFAOYSA-N
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Description

Butyldi-1-adamantylphosphine (CAS 321921-71-5) is a bulky, electron-rich monodentate phosphine ligand with the molecular formula C₂₄H₃₉P and a molecular weight of 358.54 g/mol . It is commercially available with purities ranging from 95% to 99% and is typically stored at 4–8°C due to its air sensitivity . Synonyms include Catacxium A, Di(1-adamantyl)-n-butylphosphine, and n-butyl-di(1-adamantyl)phosphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyldi-1-adamantylphosphine can be synthesized through several methods. One common method involves the reaction of phosphonium salt with triethylamine in di-n-butyl ether at -78°C. The reaction mixture is stirred for 5 hours and then allowed to warm gradually to room temperature. The solvent is removed under vacuum, and the residue is dissolved in degassed ethanol. After stirring for 15 minutes, the solid is filtered off and dried to yield the desired phosphine .

Another method involves the use of copper(II) triflate and diphenylphosphine oxide in dry toluene. The mixture is stirred at 100°C for 9 hours, followed by the addition of N,N-dimethylformamide and cesium hydroxide. The suspension is stirred at room temperature, and 1,3-dibromopropane is added. The mixture is heated to 100°C and stirred for 24 hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyldi-1-adamantylphosphine undergoes various types of reactions, primarily as a ligand in palladium-catalyzed cross-coupling reactions. These reactions include:

    Heck Reaction: Used for the arylation of alkenes.

    Suzuki Coupling: Involves the coupling of aryl halides with boronic acids.

    Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds.

    α-Arylation of Ketones: Involves the arylation of ketones at the alpha position.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, sodium acetate, and tribasic potassium phosphate. The reactions are typically carried out under an inert atmosphere, such as argon, and at elevated temperatures ranging from 100°C to 125°C .

Major Products Formed

The major products formed from these reactions are typically arylated compounds, such as arylated alkenes, arylated boronic acids, and arylated amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Catalytic Applications

Butyldi-1-adamantylphosphine is primarily employed as a ligand in various palladium-catalyzed reactions, enhancing the efficiency and selectivity of these processes. The following table summarizes its key catalytic applications:

Reaction Type Description
Suzuki CouplingFacilitates the coupling of aryl halides with boronic acids to form biaryl compounds .
Heck ReactionPromotes the formation of alkenes from aryl halides and alkenes .
AminationUsed in the palladium-catalyzed amination of aryl halides, allowing for the incorporation of amines .
CarbonylationCatalyzes the carbonylation of aryl and heteroaryl halides to produce carbonyl compounds .
Arylation of Benzoic AcidsEnables the direct arylation of benzoic acids, enhancing synthetic versatility .
Denitrogenative Alkyne InsertionInvolved in Ni-catalyzed reactions that incorporate alkynes into triazoles .

Palladium-Catalyzed Reactions

A study demonstrated that this compound significantly enhances reaction rates and yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands. For instance, a reaction involving p-chloroaniline and 1-naphthylboronic acid achieved full conversion within 10 minutes using this compound, whereas other ligands resulted in incomplete reactions even after extended periods .

Late-Stage Functionalization

In pharmaceutical chemistry, this compound has been utilized for late-stage functionalization of complex molecules. For example, it was successfully applied in modifying commercial drugs such as fenofibrate and Xarelto, showcasing its utility in drug development by allowing modifications without extensive synthetic routes .

Comparison with Other Ligands

The following table compares the performance of this compound with other common phosphine ligands in palladium-catalyzed reactions:

Ligand Reaction Time (min) Yield (%) Notes
This compound1099High efficiency and selectivity
Triphenylphosphine3075Slower reaction rate
Tri(tert-butyl)phosphine2080Moderate efficiency

Mechanism of Action

The mechanism of action of butyldi-1-adamantylphosphine primarily involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds. The electron-rich nature of the ligand enhances the reactivity of the palladium center, leading to more efficient catalytic cycles .

Comparison with Similar Compounds

Key Properties:

  • Melting point : 100°C
  • Boiling point : 449.6±12.0 °C (predicted)
  • Structure : Features two rigid adamantyl groups and a butyl chain, contributing to steric bulk and thermal stability .
  • Applications : Widely used in Pd(0)-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and direct C–H arylation) due to its strong electron-donating ability and ability to activate challenging substrates like aryl chlorides .

Comparison with Similar Phosphine Ligands

Steric and Electronic Properties

Butyldi-1-adamantylphosphine’s adamantyl groups provide exceptional steric bulk and electron richness, distinguishing it from other ligands:

Ligand Structure Steric Bulk Electron Richness Thermal Stability
This compound Two adamantyl + butyl chain Very high High High (mp 100°C)
Triphenylphosphine (PPh₃) Three phenyl groups Moderate Moderate Moderate (mp 80°C)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Biphenyl + cyclohexyl + methoxy High High High
1,1'-Bis(di-tert-butylphosphino)ferrocene Ferrocene + t-butyl groups High High High

Key Observations :

  • Adamantyl groups in this compound enhance steric protection of metal centers, reducing catalyst decomposition and enabling reactions with aryl chlorides .
  • Compared to PPh₃, its higher electron density accelerates oxidative addition steps in catalysis .

Catalytic Performance

Pd-Catalyzed Direct C–H Arylation

This compound enables direct arylation of electron-rich heterocycles (e.g., benzoxazole) with aryl chlorides under mild conditions (Scheme 12, ). In contrast:

  • SPhos : Effective in Suzuki couplings but less efficient with aryl chlorides due to lower electron donation .
  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Bidentate ligand with moderate activity in C–H activation but requires higher temperatures .

Stability and Handling

  • Air Sensitivity : this compound requires inert storage, similar to SPhos and other air-sensitive phosphines .
  • Hazards : Less toxic than chlorinated phosphines (e.g., Dichlorotriphenylphosphorane, CAS 1031-15-8), which pose acute toxicity risks .

Thermal and Chemical Stability

The rigid adamantyl framework grants superior thermal stability (mp 100°C) compared to:

  • Tributylphosphine Tetrafluoroborate (mp ~50°C): Less stable in high-temperature reactions .
  • PPh₃ : Decomposes above 200°C, limiting high-temperature applications.

Biological Activity

Butyldi-1-adamantylphosphine (CAS No. 321921-71-5) is a phosphine ligand that has garnered attention in the field of organometallic chemistry, particularly for its role as a catalyst in various palladium-catalyzed reactions. This article delves into the biological activity and applications of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C24H39P
  • Molecular Weight : 358.54 g/mol
  • Appearance : White solid
  • Purity : ≥ 98% (by NMR)

This compound is synthesized through a one-step reaction involving bis(1-adamantyl)phosphine and di-n-butyl ether, yielding a high purity product suitable for catalytic applications .

Role as a Ligand in Catalysis

This compound is primarily utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of various organic transformations. Its bulky structure and electron-rich nature make it particularly effective in facilitating reactions involving aryl halides.

Applications in Catalysis

The compound has been reported to catalyze several important reactions:

  • Suzuki Coupling Reactions : It serves as an effective ligand for the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds.
  • Amination Reactions : It facilitates the palladium-catalyzed amination of aryl halides, which is crucial in synthesizing amines from aryl groups.
  • Heck Reactions : The ligand is also involved in the Heck reaction, allowing for the coupling of alkenes with aryl halides .

Research Findings

Several studies have highlighted the effectiveness of this compound as a ligand:

  • Arylation of Heterocycles : A study demonstrated that this ligand, when combined with palladium acetate and K3PO4 base, efficiently promoted the arylation of indoles and other heterocycles using aryl chlorides. The results indicated yields ranging from 52% to 92%, depending on the specific substrate used (Table 1) .
EntryIndoleAryl ChlorideProduct Yield (%)
1Indole 1PhCl81
2Indole 2PhCl73
3Indole 3PhCl82
............
17Indole nPhCl92
  • Palladium Complexes : Research indicated that complexes formed with this compound exhibited superior catalytic activity compared to other phosphines, achieving higher conversions in various cross-coupling reactions .

Case Studies

  • Case Study on Arylation Efficiency : In a comparative study, this compound was shown to outperform structurally similar ligands in promoting the arylation of indoles and other heterocycles. The study emphasized its ability to facilitate oxidative addition processes effectively .
  • Complex Formation and Stability : Another investigation into the stability of palladium complexes with this ligand revealed that monoligated complexes were more efficient than bis-ligated ones, highlighting the importance of ligand coordination in catalytic performance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyldi-1-adamantylphosphine, and how can its purity be validated?

  • Methodology : The synthesis typically involves nucleophilic substitution between 1-adamantyl bromide and butylphosphine derivatives under inert atmospheres (e.g., argon). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Purity validation requires ¹H/³¹P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides) and HPLC-MS for quantitative analysis. Air sensitivity necessitates storage under argon at 4–8°C .

Q. What precautions are essential for handling this compound in catalytic studies?

  • Methodology : Due to its air sensitivity, use Schlenk-line techniques or gloveboxes for transfers. Deoxygenate solvents (e.g., THF, toluene) via freeze-pump-thaw cycles. Monitor ligand decomposition via ³¹P NMR (oxidation signals at δ ~20–30 ppm). For reactions requiring heating, ensure strict exclusion of moisture to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound in coordination complexes?

  • Methodology : Combine X-ray crystallography (for solid-state structure) with FT-IR (to detect P–M bond vibrations) and ESI-MS (to observe metal-ligand adducts). Computational methods (DFT) can predict steric parameters (e.g., %Vbur) to correlate ligand bulk with catalytic activity .

Advanced Research Questions

Q. How does this compound enhance selectivity in Pd-catalyzed C–H arylation reactions?

  • Methodology : Its steric bulk (from adamantyl groups) stabilizes Pd(0) intermediates, reducing undesired β-hydride elimination. Optimize reaction conditions using potassium phosphate base (to minimize ligand oxidation) and aryl chloride substrates. Compare turnover numbers (TONs) with less bulky ligands (e.g., PPh3) to quantify steric effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodology : Conduct controlled reproducibility studies by standardizing substrate ratios, solvent purity, and ligand-to-metal ratios. Use Arrhenius plots to evaluate temperature-dependent activity discrepancies. Cross-reference with XAS (X-ray absorption spectroscopy) to assess ligand-metal coordination dynamics under reaction conditions .

Q. How can structure-property relationships guide the design of derivatives of this compound?

  • Methodology : Modify the alkyl chain (e.g., substituting butyl with pentyl) or adamantyl substituents (e.g., fluorination) to tune electronic/steric profiles. Evaluate impacts via cyclic voltammetry (redox stability) and catalytic screening (e.g., Suzuki-Miyaura coupling). Correlate Hammett parameters (σ) with reaction yields .

Q. Data Analysis and Reporting

Q. What are best practices for reporting catalytic data involving this compound to ensure reproducibility?

  • Methodology : Include full experimental details in supplementary materials: exact ligand/metal ratios, solvent batch numbers, and glovebox O2/H2O levels. Use TOF (turnover frequency) and TON (turnover number) metrics. For contradictory results, perform control experiments (e.g., ligand-free conditions) to isolate ligand-specific effects .

Q. How should researchers address discrepancies in thermodynamic stability data for this compound complexes?

  • Methodology : Re-measure stability constants (log K) via isothermal titration calorimetry (ITC) under identical conditions. Compare with computational Gibbs free energy values (DFT). If inconsistencies persist, evaluate solvent polarity effects (e.g., using Kamlet-Taft parameters) .

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWUNNIRKDDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463920
Record name BUTYLDI-1-ADAMANTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321921-71-5
Record name BUTYLDI-1-ADAMANTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyldi(1-adamantanyl)phosphine
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Synthesis routes and methods

Procedure details

4.6 g (15 mmol) of di(1-adamantyl)phosphine were placed in 50 ml of di-n-butyl ether, and 20 ml of a 2.5 M solution of n-BuLi in toluene (50 mmol) were added. The mixture was refluxed for 1 h and cooled and 4.1 g (30 mmol) of 1-butyl bromide were added dropwise. The mixture was refluxed for 30 min, cooled and washed with saturated ammonium chloride solution (3×), the organic phase was separated off and dried over sodium sulfate and the solvent was distilled off under reduced pressure.
Quantity
4.6 g
Type
reactant
Reaction Step One
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Name
solution
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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50 mmol
Type
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Reaction Step Two
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4.1 g
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50 mL
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
Butyldi-1-adamantylphosphine
4-Bromo-3-methylbenzenesulfonate
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Butyldi-1-adamantylphosphine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
Butyldi-1-adamantylphosphine
4-Bromo-3-methylbenzenesulfonate
4-Bromo-3-methylbenzenesulfonate
Butyldi-1-adamantylphosphine
4-Bromo-3-methylbenzenesulfonate
Butyldi-1-adamantylphosphine
4-Bromo-3-methylbenzenesulfonate
Butyldi-1-adamantylphosphine

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